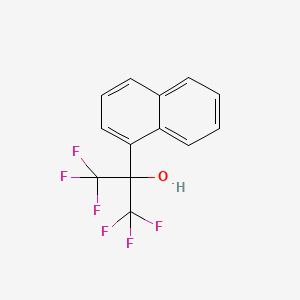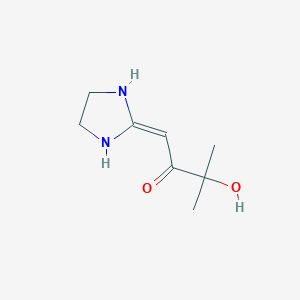
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one is a chemical compound with a unique structure that includes both a hydroxy group and an imidazolidinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of functionalized aldo- and ketonitrones with 2-(2-oxoindoline-3-ylidene)acetates . This reaction proceeds with good selectivity and can be controlled to yield the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazolidinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and imidazolidinylidene moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxoindoline-3-ylidene)acetates: These compounds share structural similarities and are used in similar synthetic applications.
N-(2,2-Dichloro-1-cyanoethenyl)amides: These compounds also contain imidazolidinylidene moieties and undergo similar chemical reactions.
Uniqueness
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to participate in both oxidation and reduction reactions, as well as its potential in medicinal chemistry, sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-hydroxy-1-imidazolidin-2-ylidene-3-methylbutan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,12)6(11)5-7-9-3-4-10-7/h5,9-10,12H,3-4H2,1-2H3 |
Clave InChI |
NNTYBYWCPKAVQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C=C1NCCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


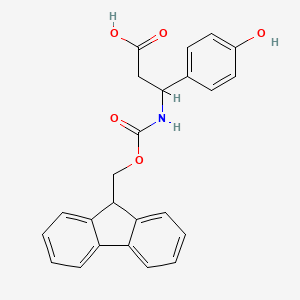
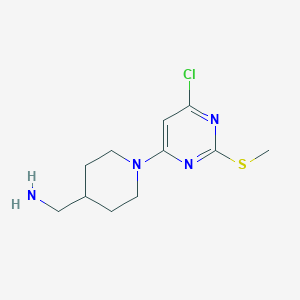
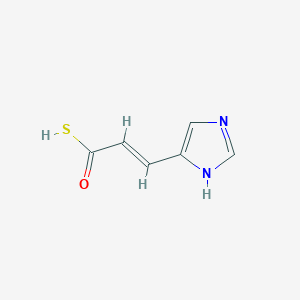
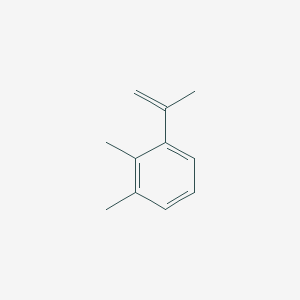
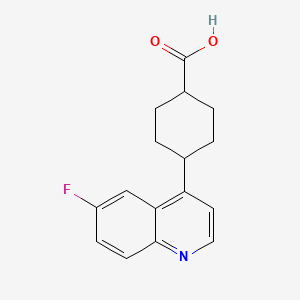
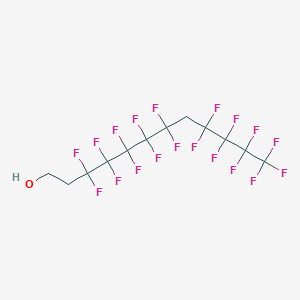
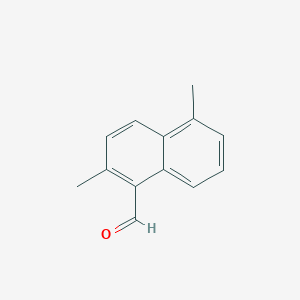
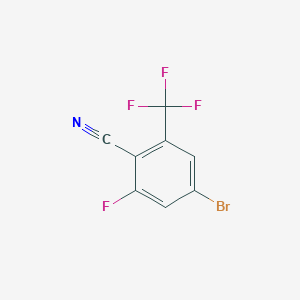
![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)

